N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14975999
InChI: InChI=1S/C15H17N5O/c1-9-12(10(2)20(3)19-9)8-16-15(21)14-11-6-4-5-7-13(11)17-18-14/h4-7H,8H2,1-3H3,(H,16,21)(H,17,18)
SMILES:
Molecular Formula: C15H17N5O
Molecular Weight: 283.33 g/mol

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide

CAS No.:

Cat. No.: VC14975999

Molecular Formula: C15H17N5O

Molecular Weight: 283.33 g/mol

* For research use only. Not for human or veterinary use.

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide -

Specification

Molecular Formula C15H17N5O
Molecular Weight 283.33 g/mol
IUPAC Name N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-indazole-3-carboxamide
Standard InChI InChI=1S/C15H17N5O/c1-9-12(10(2)20(3)19-9)8-16-15(21)14-11-6-4-5-7-13(11)17-18-14/h4-7H,8H2,1-3H3,(H,16,21)(H,17,18)
Standard InChI Key CHTFGDYEXKIHTO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C)C)CNC(=O)C2=NNC3=CC=CC=C32

Introduction

Synthesis Pathways

The synthesis of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide likely involves multistep organic reactions. Below is a generalized synthetic route:

Step 1: Pyrazole Synthesis

The 1,3,5-trimethylpyrazole can be synthesized via condensation of acetylacetone with hydrazine hydrate under acidic conditions.

Step 2: Indazole Formation

Indazoles are typically prepared by cyclization of ortho-hydrazinobenzonitriles or ortho-nitrobenzaldehydes.

Step 3: Coupling Reaction

The pyrazole derivative is coupled with the indazole core using a carboxylic acid derivative (e.g., acid chloride or ester) to form the amide bond.

Biological Activity

Compounds with indazole and pyrazole moieties often exhibit diverse pharmacological properties. While no specific data for this compound was found in the search results, related structures suggest potential applications:

Potential Activities:

  • Anti-inflammatory: Pyrazole derivatives are known inhibitors of cyclooxygenase enzymes.

  • Anticancer: Indazole-based compounds often target kinases involved in cell proliferation.

  • Antimicrobial: Amide-linked heterocycles exhibit activity against bacterial and fungal strains.

Analytical Techniques for Characterization

To confirm the structure and purity of the compound, standard analytical methods would be employed:

Table 2: Analytical Methods

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C)Structural elucidation
Mass SpectrometryMolecular weight confirmation
IR SpectroscopyFunctional group identification
X-ray CrystallographyDetailed structural analysis

Applications and Future Research

Given its structural features:

  • Drug Development: The compound could be explored as a scaffold for kinase inhibitors or anti-inflammatory agents.

  • Material Science: Its stability might make it suitable for use in organic electronics or as a ligand in catalysis.

Future research should focus on:

  • Synthesizing the compound and its derivatives.

  • Screening for biological activity across multiple assays.

  • Evaluating pharmacokinetic properties like solubility and metabolic stability.

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